molecular formula C9H10F2N2O2S B13899308 N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide

N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide

Cat. No.: B13899308
M. Wt: 248.25 g/mol
InChI Key: IVMRCGSFEJZROM-UHFFFAOYSA-N
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Description

N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a cyclopropanesulfonamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the reaction of 3-amino-2,4-difluoroaniline with cyclopropanesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The raw materials are sourced in bulk, and the reaction parameters are carefully controlled to maximize the output while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The amino group and fluorine atoms play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

  • N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide
  • N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide

Uniqueness: N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This makes it more rigid and less flexible compared to similar compounds, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C9H10F2N2O2S

Molecular Weight

248.25 g/mol

IUPAC Name

N-(3-amino-2,4-difluorophenyl)cyclopropanesulfonamide

InChI

InChI=1S/C9H10F2N2O2S/c10-6-3-4-7(8(11)9(6)12)13-16(14,15)5-1-2-5/h3-5,13H,1-2,12H2

InChI Key

IVMRCGSFEJZROM-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=C(C(=C(C=C2)F)N)F

Origin of Product

United States

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